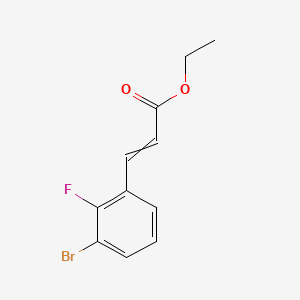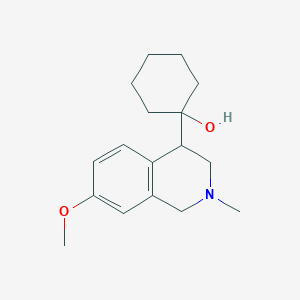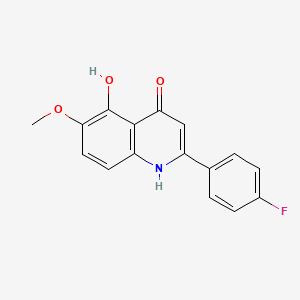
ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrFO2 It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with a 3-bromo-2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 3-bromo-2-fluorobenzene in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Heck reactions using continuous flow reactors. This method allows for efficient production with consistent quality and reduced reaction times. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper or palladium, under mild to moderate temperatures.
Reduction: Hydrogen gas with a palladium or platinum catalyst, under atmospheric pressure.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate, under controlled conditions.
Major Products
Substitution: Formation of substituted derivatives, such as ethyl 3-(3-amino-2-fluorophenyl)prop-2-enoate.
Reduction: Formation of ethyl 3-(3-bromo-2-fluorophenyl)propanoate.
Oxidation: Formation of epoxides or other oxidized products.
Applications De Recherche Scientifique
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(3-chloro-2-fluorophenyl)prop-2-enoate
- Ethyl 3-(3-bromo-2-chlorophenyl)prop-2-enoate
- Ethyl 3-(3-bromo-2-methylphenyl)prop-2-enoate
Uniqueness
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization.
Propriétés
Formule moléculaire |
C11H10BrFO2 |
|---|---|
Poids moléculaire |
273.10 g/mol |
Nom IUPAC |
ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
Clé InChI |
NWVASJVWBLWPEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)


![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)

![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)

![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)

![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)
![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)

